molecular formula C7H14N2 B13560589 3-Azabicyclo[3.2.1]octan-1-amine

3-Azabicyclo[3.2.1]octan-1-amine

Cat. No.: B13560589
M. Wt: 126.20 g/mol
InChI Key: SVVHTGGTQMORHI-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octan-1-amine is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.1]octan-1-amine can be achieved through various methods. One common approach involves the opening of a lactone ring with amines, followed by reduction with lithium aluminium hydride to yield amino alcohols . Another method includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.1]octan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminium hydride is frequently used as a reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halides.

Major Products Formed

The major products formed from these reactions include amino alcohols, oxides, and substituted derivatives of the original compound .

Scientific Research Applications

3-Azabicyclo[3.2.1]octan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.2.1]octan-1-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3-azabicyclo[3.2.1]octan-1-amine

InChI

InChI=1S/C7H14N2/c8-7-2-1-6(3-7)4-9-5-7/h6,9H,1-5,8H2

InChI Key

SVVHTGGTQMORHI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CNC2)N

Origin of Product

United States

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